molecular formula C15H19FN2O2 B13039598 Methyl (R)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate

Methyl (R)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate

Cat. No.: B13039598
M. Wt: 278.32 g/mol
InChI Key: ILRFEGNRSQTCIW-GFCCVEGCSA-N
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Description

Methyl ®-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a hexahydropyrrolo[1,2-A]pyrazine ring system, which is fused to a benzoate moiety. The fluorine atom at the 2-position and the methyl ester group at the benzoate ring contribute to its unique chemical properties.

Preparation Methods

The synthesis of Methyl ®-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of Methyl ®-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and hexahydropyrrolo[1,2-A]pyrazine ring system play crucial roles in its biological activity. It is believed to exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways .

Comparison with Similar Compounds

Methyl ®-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H19FN2O2

Molecular Weight

278.32 g/mol

IUPAC Name

methyl 4-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-fluorobenzoate

InChI

InChI=1S/C15H19FN2O2/c1-20-15(19)13-5-4-11(9-14(13)16)18-8-7-17-6-2-3-12(17)10-18/h4-5,9,12H,2-3,6-8,10H2,1H3/t12-/m1/s1

InChI Key

ILRFEGNRSQTCIW-GFCCVEGCSA-N

Isomeric SMILES

COC(=O)C1=C(C=C(C=C1)N2CCN3CCC[C@@H]3C2)F

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCN3CCCC3C2)F

Origin of Product

United States

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